3-Iodo-1H-indazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

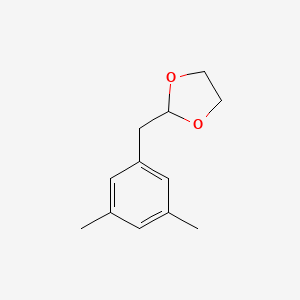

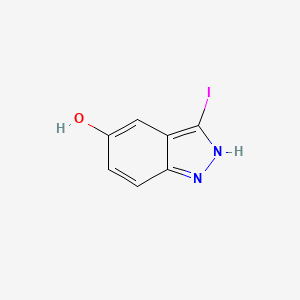

“3-Iodo-1H-indazol-5-ol” is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazoles, including “3-Iodo-1H-indazol-5-ol”, has been a subject of research for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-indazol-5-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been used in a wide variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

3-Iodoindazoles, including derivatives like 5-bromo-3-iodoindazoles, are pivotal in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions facilitate the synthesis of a wide range of new functionalized indoles and indazoles. Specifically, 3-Iodo-1H-indazol-5-ol derivatives serve as potential ligands for 5-HT receptors, indicating their significance in creating compounds with potential therapeutic applications (Witulski et al., 2005).

Aqueous Synthesis of Iodo-1,2,3-triazoles

The development of a copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles demonstrates the chemical versatility of 3-Iodo-1H-indazol-5-ol and related compounds. This method is particularly effective for substrates including biologically relevant compounds, suggesting its potential for direct modification of bioactive molecules in water and for radioactive labeling applications (Li et al., 2017).

Versatile Building Blocks

5-Iodo-1H-1,2,3-triazoles, accessible from 3-Iodo-1H-indazol-5-ol derivatives, are recognized as versatile building blocks for the synthesis of diverse 1,4,5-trisubstituted 1,2,3-triazoles. Their applications extend to C–C, C–heteroatom, or C–D(T) bond formation, showcasing their importance in organic synthesis and potential in creating radiolabeled compounds for imaging studies (Balova et al., 2020).

Electrophilic Cyclization for Indene Derivatives

3-Iodo-1H-indene derivatives, synthesized through iodonium-promoted carbocyclization, demonstrate the utility of 3-Iodo-1H-indazol-5-ol derivatives in the synthesis of indene derivatives. These derivatives have potential applications in various chemical transformations, serving as substrates and catalysts in subsequent reactions (Khan & Wirth, 2009).

Iodo-Cycloisomerization to 3-Iodocarbazoles

The iodo-cycloisomerization of certain derivatives to form 3-iodocarbazoles highlights another application, where 3-Iodo-1H-indazol-5-ol derivatives undergo transformations through a cascade of reactions. This method emphasizes the green synthesis principles, showing the broad substrate scope and atom economy (Yaragorla et al., 2018).

Orientations Futures

The future directions for “3-Iodo-1H-indazol-5-ol” and other indazole derivatives are likely to involve further exploration of their medicinal applications. Given the broad range of biological activities exhibited by these compounds, they have significant potential for the development of new drugs .

Propriétés

IUPAC Name |

3-iodo-2H-indazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYKAQOZDUWBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646306 |

Source

|

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-indazol-5-ol | |

CAS RN |

885519-38-0 |

Source

|

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

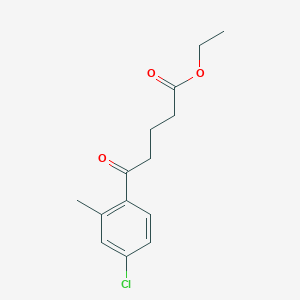

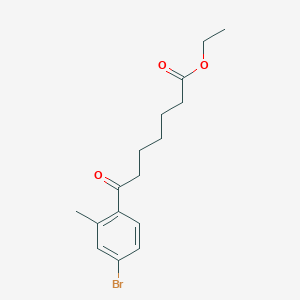

![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)